molecular formula C21H24ClNO4 B601623 Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate CAS No. 41859-58-9

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate

Cat. No.: B601623
CAS No.: 41859-58-9
M. Wt: 389.88
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Description

Bezafibrate Impurity D is a derivative of Bezafibrate.

Biochemical Analysis

Biochemical Properties

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate plays a role in biochemical reactions primarily as an inhibitor of specific enzymes. It interacts with enzymes such as peroxisome proliferator-activated receptors (PPARs), particularly PPAR alpha. This interaction is crucial for its role in modulating lipid metabolism. The compound binds to the ligand-binding domain of PPAR alpha, leading to conformational changes that enhance the receptor’s ability to regulate gene expression related to lipid metabolism. Additionally, it interacts with proteins involved in the transport and metabolism of lipids, further influencing lipid homeostasis .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it enhances the expression of genes involved in fatty acid oxidation, leading to increased breakdown of fatty acids. This compound also influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Furthermore, it affects gene expression by upregulating genes involved in lipid metabolism and downregulating those associated with lipid synthesis. These changes in gene expression contribute to its overall impact on cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PPAR alpha. Upon binding, the compound induces a conformational change in the receptor, facilitating the recruitment of coactivators and the subsequent transcription of target genes. This leads to the activation of genes involved in fatty acid oxidation and the suppression of genes associated with lipid synthesis. Additionally, the compound may inhibit enzymes involved in lipid synthesis, further contributing to its lipid-lowering effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound maintains its efficacy in modulating lipid metabolism over extended periods. Prolonged exposure may lead to adaptive cellular responses, potentially altering its effectiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively modulates lipid metabolism without causing significant adverse effects. At higher doses, it may induce toxicity, manifesting as liver damage or other systemic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects. Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid oxidation. The compound enhances the flux through these pathways, leading to increased breakdown of fatty acids and reduced lipid accumulation. Additionally, it may influence the levels of metabolites such as acyl-CoA and carnitine, further modulating lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It may be taken up by cells via facilitated diffusion or active transport mechanisms. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for its effective modulation of lipid metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPAR alpha. This nuclear localization is crucial for its role in regulating gene expression. Additionally, the compound may localize to other organelles involved in lipid metabolism, such as mitochondria and peroxisomes. Targeting signals or post-translational modifications may direct the compound to these specific compartments, enhancing its biochemical effects .

Biological Activity

Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate, commonly referred to as a derivative of bezafibrate, is a compound that has garnered attention for its biological activity, particularly in the context of lipid metabolism and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClO4
  • Molecular Weight : 360.8 g/mol
  • CAS Number : 100.050.498

The compound features a chlorobenzoyl group linked to a phenoxy moiety, which is characteristic of many fibrate drugs known for their lipid-lowering effects.

This compound primarily acts as a peroxisome proliferator-activated receptor (PPAR) ligand. PPARs are nuclear receptor proteins that regulate gene expression involved in fatty acid storage and glucose metabolism. The activation of PPARα, in particular, has been associated with:

  • Increased fatty acid oxidation
  • Decreased triglyceride levels
  • Enhanced HDL cholesterol levels

Lipid Metabolism

Research indicates that compounds similar to this compound can significantly impact lipid profiles:

  • Reduction in LDL and Triglycerides : Studies have shown that bezafibrate derivatives can lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .
  • In Vivo Studies : In animal models, administration of bezafibrate has demonstrated a reduction in body weight and improved insulin sensitivity, suggesting its potential role in managing metabolic syndrome .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of PPAR ligands:

  • Cytokine Modulation : this compound may reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various chronic diseases .

Clinical Trials

  • Bezafibrate for Diabetic Dyslipidemia : A clinical trial assessed the efficacy of bezafibrate in patients with type 2 diabetes. Results indicated significant improvements in lipid profiles and glycemic control, supporting the use of this compound in diabetic dyslipidemia management .
  • PPAR Agonists in Cardiovascular Health : Another study focused on the cardiovascular benefits of PPAR agonists, including bezafibrate derivatives. Participants showed reduced arterial stiffness and improved endothelial function, suggesting protective cardiovascular effects .

Research Findings Summary Table

Study TypeFindingsReference
In VivoReduced LDL and triglycerides; increased HDL
Anti-inflammatoryDecreased cytokine levels (TNF-α, IL-6)
Clinical TrialImproved lipid profiles and glycemic control in diabetes
Cardiovascular StudyEnhanced endothelial function; reduced arterial stiffness

Properties

IUPAC Name

ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-4-26-20(25)21(2,3)27-18-11-5-15(6-12-18)13-14-23-19(24)16-7-9-17(22)10-8-16/h5-12H,4,13-14H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGYUJBREQWZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152737
Record name Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41859-58-9
Record name Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41859-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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